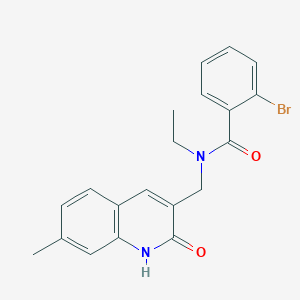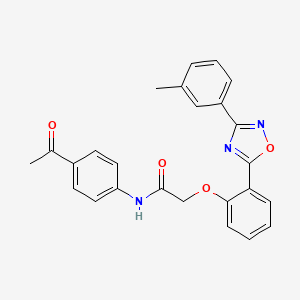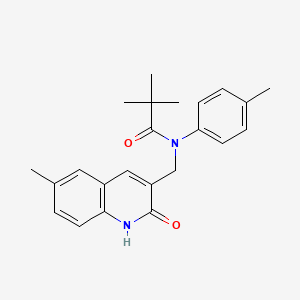
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide, also known as HMQ-TFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. This leads to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has also been found to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been found to exhibit low toxicity in vitro and in vivo. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has also been found to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide is its potent anti-inflammatory and anti-cancer properties. It has been found to be effective at low concentrations, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide. One area of focus is the development of more efficient synthesis methods to improve yield and purity. Another area of focus is the optimization of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide for use in clinical trials. Additionally, further research is needed to elucidate the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide. Finally, there is a need for more studies to evaluate the safety and efficacy of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide in animal models and human clinical trials.
Conclusion:
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide is a promising chemical compound that exhibits potent anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of NF-κB and the induction of apoptosis in cancer cells. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has low toxicity and has been found to be effective at low concentrations. However, further research is needed to optimize its use in experimental settings and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylpivaloyl chloride in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to yield high purity N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide with good reproducibility.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell survival. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)pivalamide has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
properties
IUPAC Name |
2,2-dimethyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-9-19(10-7-15)25(22(27)23(3,4)5)14-18-13-17-12-16(2)8-11-20(17)24-21(18)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWPVKPDCKEUKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B7705045.png)
![N-(3-methoxypropyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705046.png)
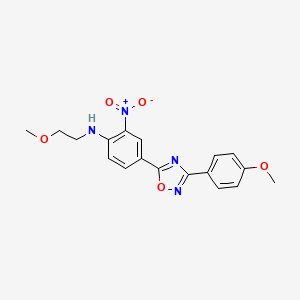
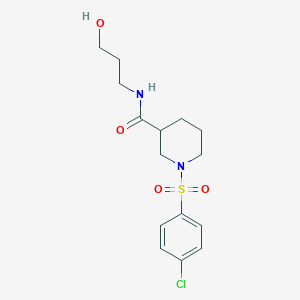
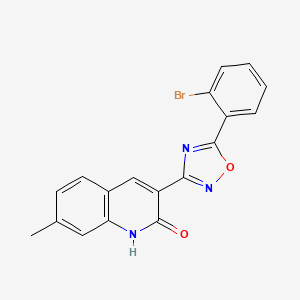
![3-(2-chlorophenyl)-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7705079.png)
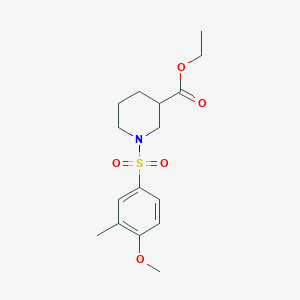

![N,4-dimethyl-N-({N'-[(Z)-[4-(propan-2-yl)phenyl]methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7705098.png)

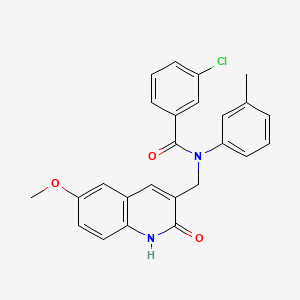
![2-phenoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7705115.png)
